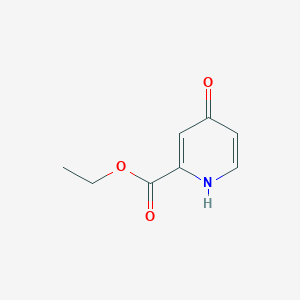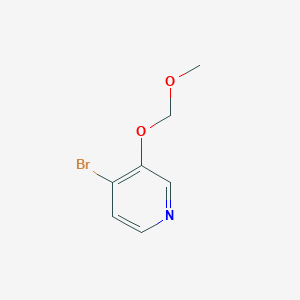
Ethyl 4-hydroxypicolinate
Vue d'ensemble
Description
Ethyl 4-hydroxypicolinate is a chemical compound that is related to the quinoline and picolinate families. It is an ester derivative of picolinic acid, which is a pyridine derivative with a carboxylic acid functional group. The hydroxy group in the 4-position indicates the presence of a hydroxyl substituent on the pyridine ring. This compound is of interest due to its potential applications in the synthesis of various biologically active compounds, including those with antibacterial properties.
Synthesis Analysis
The synthesis of ethyl 4-hydroxypicolinate derivatives can be achieved through various methods. One approach involves the three-component reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in aqueous ethanol, leading to the formation of pyranoquinoline derivatives . Another method includes a two-step synthesis starting from commercially available 2-aminobenzoic acids, where the anthranilic acids are converted to isatoic anhydrides and then reacted with the sodium enolate of ethyl acetoacetate to form substituted quinolines .
Molecular Structure Analysis
The molecular structure of ethyl 4-hydroxypicolinate derivatives can be complex, with the potential for various substituents on the quinoline ring. One of the synthesized compounds from the thermolysis of ethyl esters of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids was studied by X-ray diffraction, providing detailed insights into the molecular conformation .
Chemical Reactions Analysis
Ethyl 4-hydroxypicolinate and its derivatives can undergo various chemical reactions. For instance, the compound ethyl 4-(4-nitrophenoxy) picolinate, which is closely related to ethyl 4-hydroxypicolinate, was synthesized from 2-picolinic acid and further reacted to produce novel chloropicolinoyl chloride derivatives . The reactivity of such compounds is significant for the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-hydroxypicolinate derivatives are influenced by their molecular structure. The presence of the ester and hydroxy groups can affect the compound's solubility, boiling point, and stability. The amphiphilic nature of some related macromers, like those having a poly(ethylene glycol) central block extended with oligomers of α-hydroxy acids, enables them to undergo rapid photopolymerization, resulting in the formation of crosslinked gels . Additionally, the presence of a hydroxy group can enhance the hydrogen bonding capability, which may influence the compound's interaction with biological targets.
Applications De Recherche Scientifique
Synthesis and Derivative Studies
Synthesis of Pyranoquinoline Derivatives : A study by Asghari, Ramezani, & Mohseni (2014) demonstrated the synthesis of pyranoquinoline derivatives using 4-hydroxy-1-methyl-2(1H)-quinolinone and ethyl cyanoacetate. These compounds showed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa.
Ethyl 4-(4-Nitrophenoxy) Picolinate Synthesis : In research by Xiong et al. (2019), ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for synthesizing biologically active compounds, was synthesized from 2-picoliniacid.
Bioactive Potentials and Antimicrobial Activity
Characterization of Secondary Metabolites : A study by Chakraborty & Joy (2019) involved the isolation of various compounds from mollusks, demonstrating significant antioxidant and anti-inflammatory activities.
Antimicrobial Activity : The work of Khan et al. (2013) explored the synthesis of substituted 4-hydroxyquinolines, which exhibited potent antimicrobial activity against Helicobacter pylori.
Spectroscopic Characterization
Theoretical and Spectroscopic Study : Research by Rimarčík et al. (2011) conducted a comparative theoretical and spectroscopic study on ethyl 4-oxoquinoline-3-carboxylate derivatives, using density functional theory (DFT) and time-dependent DFT.
Spectroscopic Study of EHODQ3C : A spectroscopic characterization of ethyl-4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylate (EHODQ3C) was performed using FT-IR and FT-Raman techniques, as detailed by Ranjith et al. (2017).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7-5-6(10)3-4-9-7/h3-5H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYYJUMPOIFBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579720 | |
| Record name | Ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53764-72-0 | |
| Record name | Ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B1285383.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)




